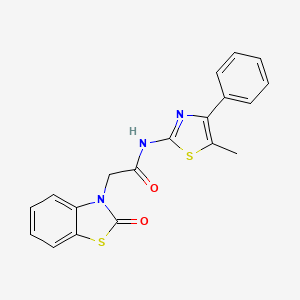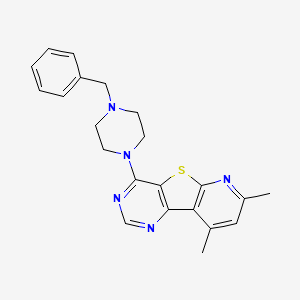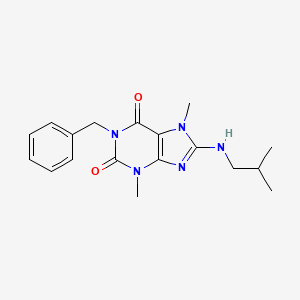![molecular formula C19H23N3O5S B11570308 methyl 3-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-2-methylbenzoate](/img/structure/B11570308.png)
methyl 3-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate is a complex organic compound that features a combination of aromatic and amide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate typically involves multi-step organic reactions. One common route includes the acylation of an aromatic amine with a sulfonamide derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of biochemical processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-{2-[(dimethylsulfamoyl)amino]acetamido}benzoate
- Dimethylsulfamoyl derivatives
- Phenylacetamido compounds
Uniqueness
Methyl 3-{2-[(dimethylsulfamoyl)(phenyl)amino]acetamido}-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H23N3O5S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
methyl 3-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-2-methylbenzoate |
InChI |
InChI=1S/C19H23N3O5S/c1-14-16(19(24)27-4)11-8-12-17(14)20-18(23)13-22(28(25,26)21(2)3)15-9-6-5-7-10-15/h5-12H,13H2,1-4H3,(H,20,23) |
Clave InChI |
UURKOEGBSXOTPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11570235.png)
![{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11570239.png)

![5-(4-Methylphenyl)-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11570244.png)

![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11570262.png)
![N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11570265.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B11570270.png)
![(2E)-2-cyano-N-ethyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570278.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570279.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide](/img/structure/B11570286.png)

![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11570299.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570306.png)
